Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt
Description
This compound is an azo dye characterized by a benzenesulfonic acid backbone with a nitro group at position 3 and an azo-linked 2-oxo-propyl group substituted with a phenylamino carbonyl moiety. As a monosodium salt, it contains a single sulfonate group neutralized by sodium. The monosodium variant is likely used in applications requiring higher water solubility compared to its calcium counterpart.
Properties
CAS No. |
68834-04-8 |
|---|---|
Molecular Formula |
C16H13N4NaO7S |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
sodium;4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H14N4O7S.Na/c1-10(21)15(16(22)17-11-5-3-2-4-6-11)19-18-13-8-7-12(28(25,26)27)9-14(13)20(23)24;/h2-9,15H,1H3,(H,17,22)(H,25,26,27);/q;+1/p-1 |
InChI Key |
RBRLUNJQBQJIDD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzenesulfonic Acid Core with Nitro Substitution
- Sulfonation: The starting material is typically benzene or a substituted benzene derivative subjected to sulfonation using sulfuric acid or oleum to introduce the sulfonic acid (-SO3H) group at the desired position.
- Nitration: Subsequent nitration with a nitrating mixture (e.g., nitric acid and sulfuric acid) introduces the nitro (-NO2) group at the 3-position relative to the sulfonic acid group. This step requires careful control to avoid over-nitration and to achieve regioselectivity.
Formation of the Azo Linkage
- Diazotization: An aromatic amine, such as 4-aminobenzenesulfonic acid or a related derivative, is diazotized by treatment with sodium nitrite (NaNO2) in acidic conditions at low temperature (0–5 °C) to generate the diazonium salt.
- Azo Coupling: The diazonium salt is then coupled with a suitable coupling component, often an aromatic compound bearing electron-donating groups, to form the azo (-N=N-) linkage. In this compound, the azo group links the benzenesulfonic acid derivative to a phenylamino carbonyl propyl moiety.
Introduction of the 2-oxo-1-((phenylamino)carbonyl)propyl Side Chain
- Amide Formation: The phenylamino carbonyl group suggests an amide linkage formed by the reaction of an amine (aniline or substituted aniline) with an acyl chloride or activated carboxylic acid derivative.
- Ketone (Oxo) Functionality: The 2-oxo group on the propyl side chain indicates the presence of a keto group, which can be introduced via oxidation of an alcohol precursor or direct use of a keto acid derivative such as pyruvic acid or its derivatives.
- Coupling with Azo Compound: The side chain is attached to the azo compound via nucleophilic substitution or condensation reactions, often requiring protecting group strategies and controlled reaction conditions.
Formation of the Monosodium Salt
- Neutralization: The final step involves neutralization of the benzenesulfonic acid group with sodium hydroxide or sodium carbonate to yield the monosodium salt form, enhancing solubility and stability.
Detailed Synthetic Route (Generalized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonation | Benzene + Oleum or H2SO4, heat | Benzenesulfonic acid derivative |
| 2 | Nitration | HNO3 + H2SO4, low temperature | 3-nitrobenzenesulfonic acid |
| 3 | Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Diazonium salt of sulfonic acid derivative |
| 4 | Azo coupling | Diazonium salt + phenylamino carbonyl propyl derivative, pH controlled | Azo compound intermediate |
| 5 | Amide bond formation | Acyl chloride or activated acid + aniline derivative, base catalyst | Introduction of phenylamino carbonyl side chain |
| 6 | Neutralization | NaOH or Na2CO3, aqueous solution | Monosodium salt of final compound |
Research Data and Literature Insights
- Azo Dye Synthesis: Literature on azo compounds derived from benzenesulfonic acid derivatives emphasizes the importance of diazotization and azo coupling under controlled temperature to avoid decomposition and side reactions.
- Amide Formation: The phenylamino carbonyl moiety is typically introduced via acylation of aniline derivatives with acyl chlorides or anhydrides, often employing coupling reagents or catalysts to improve yield and selectivity.
- Nitration and Sulfonation: Regioselective nitration of sulfonic acid-substituted benzenes is well-documented, requiring careful control of reaction parameters to achieve substitution at the 3-position.
- Salt Formation: The monosodium salt form enhances water solubility and is prepared by neutralizing the sulfonic acid group with sodium bases.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Notes |
|---|---|---|
| Sulfonation | Benzene + Oleum/H2SO4, heat | Introduces sulfonic acid group |
| Nitration | HNO3 + H2SO4, low temp | Introduces nitro group at 3-position |
| Diazotization | Aromatic amine + NaNO2 + HCl, 0–5 °C | Forms diazonium salt for azo coupling |
| Azo Coupling | Diazonium salt + coupling partner, pH control | Forms azo linkage |
| Amide Formation | Acyl chloride + aniline derivative, base | Introduces phenylamino carbonyl side chain |
| Neutralization | NaOH or Na2CO3 aqueous solution | Forms monosodium salt |
Chemical Reactions Analysis
Azo Group Reactivity
Azo groups (–N=N–) are central to the compound's structure and dominate its chemical behavior. Common reactions include:
-
Reductive cleavage : Azo bonds can be reduced to form primary amines under acidic or basic conditions (e.g., using Na₂S₂O₄ or Sn/HCl) .
-
Electrophilic substitution : Nitro (–NO₂) and sulfonate (–SO₃⁻) groups act as meta-directing substituents, influencing regioselectivity in aromatic substitution reactions .
Sulfonate Group Reactivity
The sodium sulfonate (–SO₃Na) moiety contributes to solubility and ionic interactions:
-
Ion exchange : Sodium ions can be replaced with other cations (e.g., Ca²⁺, Ba²⁺) in aqueous solutions, forming insoluble salts.
-
Acid-base reactions : Sulfonate groups remain deprotonated in neutral to alkaline conditions but may protonate under strongly acidic environments (pH < 2) .
Nitro Group Reactivity
The nitro (–NO₂) substituent is strongly electron-withdrawing:
-
Reduction : Nitro groups can be reduced to amines (–NH₂) using catalysts like Pd/C with H₂ or Fe/HCl .
-
Nucleophilic aromatic substitution : In the presence of activating groups, nitro substituents may participate in displacement reactions with nucleophiles (e.g., OH⁻, NH₃) .
Keto and Urea Functional Groups
The 2-oxo and phenylurea (–NHCONH–) moieties introduce additional reactivity:
-
Hydrolysis : The urea linkage may hydrolyze under acidic or basic conditions to yield aniline and carbonyl compounds.
-
Tautomerism : The keto-enol tautomerism of the 2-oxo group could influence stability in polar solvents .
Environmental and Biological Interactions
While specific studies on this compound are lacking, analogous azo-sulfonates exhibit:
-
Photodegradation : UV light can cleave azo bonds, generating nitroso intermediates and sulfonic acids .
-
Biodegradation : Microbial action in anaerobic environments may reduce azo groups, producing aromatic amines .
Key Challenges in Reactivity Studies
-
Structural complexity : Multiple functional groups (azo, sulfonate, nitro, urea) create competing reaction pathways.
-
Solubility limitations : High polarity from the sulfonate group restricts reactivity in non-aqueous media .
-
Stability concerns : Azo compounds may decompose under heat, light, or oxidative conditions .
Table 1: Hypothetical Reaction Pathways (Based on Analogous Compounds)
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Azo reduction | Na₂S₂O₄, pH 7–9 | 3-nitro-4-aminobenzenesulfonate derivatives |
| Sulfonate ion exchange | CaCl₂ (aq) | Calcium sulfonate precipitate |
| Nitro reduction | H₂/Pd-C, ethanol | Amino-sulfonate derivatives |
| Urea hydrolysis | HCl (6M), reflux | Aniline + β-keto-sulfonic acid |
Scientific Research Applications
Benzenesulfonic acid, 3-nitro-4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Azo Linkage: The azo group can undergo reduction to form amines, which can interact with biological molecules.
Sulfonic Acid Group: Enhances the solubility of the compound in aqueous solutions, facilitating its interaction with biological targets.
Nitro Group: Can be reduced to form reactive intermediates that can modify proteins and nucleic acids.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Azo dyes with benzenesulfonic acid derivatives are widely used in industrial and biological staining. Key comparable compounds include:
*Note: The monosodium salt is inferred from structural analogs; its calcium variant (12286-65-6) is well-documented.
Solubility and Application Differences
- Target Compound: Expected to exhibit moderate water solubility due to the monosulfonate group, making it suitable for aqueous dyeing processes. The nitro group improves resistance to UV degradation .
- Pigment Yellow 61 : As a calcium salt, it is less soluble and used in paints/inks where insolubility is advantageous .
- Acid Yellow 44 : Disodium salt with two sulfonate groups; highly water-soluble, used in food and textile industries .
- Metanil Yellow: Monosodium salt with simpler structure; used in textiles and pH testing .
Toxicity and Regulatory Status
- Metanil Yellow : Banned in food applications in some regions due to toxicity concerns .
- Methyl Orange : Low acute toxicity but exhibits mutagenicity in high concentrations .
Research Findings and Industrial Relevance
- Synthesis : Azo dyes like the target compound are synthesized via diazo coupling, as seen in Methyl Orange production . The nitro and carbonyl groups may require controlled reaction conditions to prevent side reactions.
- Stability : Nitro groups enhance photostability, making the target compound suitable for outdoor applications .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, considering its complex azo and sulfonate functionalities?
The synthesis of this compound requires multi-step reactions, starting with diazotization of an aromatic amine to form the azo linkage, followed by coupling with a pyrazole or sulfonated intermediate. Key steps include:
- Diazotization : Use sodium nitrite in acidic media (e.g., HCl) at 0–5°C to generate the diazonium salt .
- Coupling : React the diazonium salt with a nitro-substituted benzenesulfonic acid derivative under controlled pH (7–9) to stabilize the azo group .
- Sulfonation : Introduce the sulfonate group via sulfuric acid treatment, ensuring excess sodium hydroxide to form the monosodium salt .
Purification via recrystallization (water:ethanol mixtures) or preparative HPLC is critical to remove unreacted intermediates .
Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?
- UV-Vis Spectroscopy : The azo group (-N=N-) exhibits strong absorption at 450–550 nm, while sulfonate groups show characteristic peaks near 210 nm .
- NMR : H NMR will reveal aromatic protons (δ 7–8 ppm), amide protons (δ 9–10 ppm), and methyl groups (δ 1–2 ppm). C NMR confirms carbonyl (δ 170–180 ppm) and azo carbons .
- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates the molecular ion ([M–Na]⁻) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) .
Q. What factors influence the aqueous solubility and stability of this monosodium salt derivative?
- pH : The sulfonate group ensures high solubility (>100 mg/mL) in neutral/basic conditions (pH 7–12). Acidic conditions (pH <3) may precipitate the free sulfonic acid .
- Temperature : Stability decreases above 60°C due to azo bond cleavage. Store at 4°C in amber vials to prevent photodegradation .
- Ionic Strength : High salt concentrations (e.g., >1M NaCl) reduce solubility via salting-out effects .
Q. What are the key considerations for designing purification protocols for this compound?
- Recrystallization : Use ethanol/water mixtures (3:1) to isolate the monosodium salt, leveraging differential solubility of byproducts .
- Chromatography : Preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients resolves azo-linked impurities .
- Dialysis : For large-scale purification, dialysis against deionized water (MWCO 500–1000 Da) removes unreacted salts .
Q. How does the presence of multiple functional groups affect the compound's reactivity in different pH environments?
- Azo Group : Stable in neutral/basic conditions but undergoes reduction to amines (e.g., with NaSO) or oxidation to nitro derivatives (e.g., with KMnO) under extreme pH .
- Sulfonate Group : Enhances hydrophilicity and chelates metal ions (e.g., Fe, Cu) in acidic media, altering reactivity .
- Amide/Carbonyl : Susceptible to hydrolysis in strongly acidic (pH <2) or basic (pH >10) conditions .
Advanced Research Questions
Q. What mechanistic insights explain the redox behavior of the azo group in this compound under varying experimental conditions?
The azo group (-N=N-) undergoes reversible redox reactions:
- Reduction : In the presence of NaSO (pH 9–11), it cleaves to form two aromatic amines, confirmed via loss of UV-Vis absorbance at 500 nm and emergence of NH peaks in NMR .
- Oxidation : With KMnO in acidic media, the azo group converts to nitro (-NO), verified by FT-IR (asymmetric NO stretch at 1520 cm⁻¹) .
Contradictions in reaction yields (e.g., incomplete reduction) may arise from steric hindrance due to the bulky phenylamino carbonyl group, requiring optimized stoichiometry .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing the compound's interaction with metal ions?
- Competing Interactions : Sulfonate groups preferentially bind Ca over Fe in neutral pH, but this reverses in acidic conditions. Use ICP-MS to quantify metal ion affinity .
- UV-Vis Shifts : Overlapping absorbance peaks (e.g., azo and metal-dye complexes) can be deconvoluted using derivative spectroscopy or tandem techniques like LC-UV-ICP .
Q. What experimental approaches are suitable for studying the compound's potential as a protein-binding agent in biochemical assays?
- Fluorescence Quenching : Monitor tryptophan fluorescence decay in BSA upon compound addition; calculate binding constants (K) via Stern-Volmer plots .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to assess binding stoichiometry and thermodynamics .
- Molecular Docking : Use AutoDock Vina to predict binding sites on albumin, validated by mutagenesis studies .
Q. How can computational chemistry be integrated with experimental data to predict the compound's behavior in catalytic applications?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electron density around the azo group, correlating with experimental redox potentials .
- MD Simulations : Simulate aqueous stability over 100 ns trajectories (AMBER force field) to identify degradation-prone regions (e.g., azo bonds) .
Q. What strategies mitigate degradation pathways observed during long-term storage of this compound in aqueous solutions?
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to prevent hydrolysis .
- Antioxidants : Add 0.1% ascorbic acid to suppress radical-induced azo cleavage, confirmed via ESR spectroscopy .
- Light Protection : Store in amber vials under argon to block UV-induced degradation, monitored by accelerated stability testing (ICH Q1A guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
